2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
The compound "2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid" is a derivative of quinoline-4-carboxylic acid, which is a scaffold found in various compounds with potential biological activities. The quinoline ring system is a common feature in many pharmacologically active compounds, and modifications on this system can lead to a variety of biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the condensation and cyclization of benzaldehyde, pyruvic acid, and m-chloroaniline in the presence of absolute ethanol, as described in the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives . Although the specific synthesis of "2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, potentially involving the use of butylphenyl and dimethyl groups as substituents in the reaction scheme.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized by spectroscopy and X-ray crystallographic analysis, as demonstrated in the study of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid . The crystal structure of such compounds often reveals stabilizing interactions, such as aromatic π-stacking and hydrogen bonding, which could also be expected in the case of "2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid".
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including conjugate addition and cyclization, to form new compounds with different substituents on the quinoline ring system . The presence of a carboxylic acid group in the compound suggests that it could participate in reactions typical for carboxylic acids, such as esterification or amide formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of substituents like alkyl or aryl groups can affect the compound's solubility, melting point, and reactivity . The presence of a carboxylic acid group contributes to the compound's acidity and its ability to form salts and esters. The specific properties of "2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid" would need to be determined experimentally, but they are likely to be consistent with the behaviors observed in similar quinoline carboxylic acids.
Scientific Research Applications
Synthetic Studies on Potent Marine Drugs
Research into 4H-Chromene-2-carboxylic acid derivatives, closely related to the quinoline structure, has provided insights into antitumor properties. A key intermediate in this study was synthesized to explore the structural-activity relationship of tetrahydroisoquinoline antitumor antibiotics. The crystal structure supported by spectroscopy and X-ray analysis highlights the potential in marine drug development (Hui-jing Li et al., 2013).
Novel Photolabile Protecting Groups
The development of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline demonstrates the chemical's utility in sensitive biological applications. This compound outperforms previous caging groups in terms of photon quantum efficiency and multiphoton-induced photolysis sensitivity, suggesting its use for in vivo studies (O. Fedoryak & T. M. Dore, 2002).
Cd(II) Complexes from Quinoline Derivatives
A study on cadmium complexes derived from carboxyl-functionalized 2-phenylquinoline derivatives showed potential applications in fluorescent materials and antibacterial agents. These compounds, characterized by elemental analysis, infrared spectra, and X-ray diffraction, exhibit interesting fluorescent behavior and antibacterial activities against common pathogens (Na Lei et al., 2014).
Enol Type Coupling Components
6-Butyl-4-hydroxyquinolin-2-(1H)-one was synthesized and utilized as a coupling component for the synthesis of azo disperse dyes. This study not only presented the chemical's versatile application in dye synthesis but also explored its solvatochromism and pH-dependent color variations, indicating its potential in colorimetric sensors and dye industries (E. M. Rufchahi & M. Mohammadinia, 2014).
Immunomodulatory Potential
Research on a novel immunosuppressant identified a synthetic route to a quinoline derivative with potential immunosuppressive properties. This synthesis approach offers a new method for creating compounds that may have applications in managing autoimmune diseases and transplant rejection (I. Chujo et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-(4-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-4-5-6-16-7-9-17(10-8-16)20-13-19(22(24)25)18-12-14(2)11-15(3)21(18)23-20/h7-13H,4-6H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQCFXNTUGVSQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
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